Benzyl benzoyloxycarbamate

Description

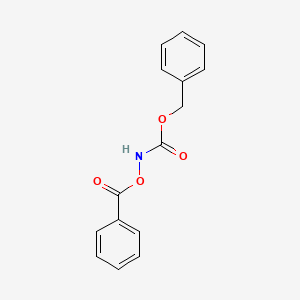

Benzyl benzoyloxycarbamate (BBC) is a carbamate derivative characterized by a benzyl group linked via an oxygen atom to a carbamate moiety, which is further substituted with a benzoyloxy group. Carbamates are widely used in organic synthesis and pharmaceuticals due to their stability and versatility as protecting groups or intermediates .

Properties

IUPAC Name |

phenylmethoxycarbonylamino benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-14(13-9-5-2-6-10-13)20-16-15(18)19-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXKFXUDQWSZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NOC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Chloroformate Intermediate

A well-established route for carbamate synthesis involves the reaction of chloroformates with amines or alcohols. For benzyl carbamate (CAS 621-84-1), benzyl chloroformate reacts with ammonia under controlled conditions . By analogy, benzyl benzoyloxycarbamate could be synthesized through a two-step process:

-

Formation of Benzoyloxy Chloroformate : Reacting benzoyloxy alcohol with phosgene or triphosgene generates the corresponding chloroformate.

-

Carbamate Formation : The chloroformate intermediate is then treated with benzylamine or benzyl alcohol in the presence of a base (e.g., sodium bicarbonate) to yield the target compound.

Key Reaction Conditions :

-

Temperature: 0–5°C during chloroformate formation to minimize side reactions .

-

Solvent: Toluene or dichloromethane for improved solubility .

-

Catalysts: Triethylamine or pyridine to neutralize HCl byproducts .

Challenges :

-

Competitive hydrolysis of the chloroformate in protic solvents .

-

Steric hindrance from the benzoyloxy group may reduce reaction efficiency.

Curtius Rearrangement Approach

Govindan’s method for benzyl vinylcarbamate synthesis via Curtius rearrangement of acryloyl azide offers a template for benzoyloxycarbamate derivatives. Adapting this approach:

-

Azide Preparation : Benzoyloxy acyl azide is synthesized from benzoyloxy acyl chloride and sodium azide.

-

Thermal Rearrangement : Heating the azide induces Curtius rearrangement, generating an isocyanate intermediate.

-

Trapping with Benzyl Alcohol : The isocyanate is codistilled with benzyl alcohol and a stabilizer (e.g., phenothiazine) to form this compound.

Optimization Insights :

-

Distillation Parameters : Maintain pot temperature at 105–110°C to ensure efficient codistillation .

-

Stabilizers : Phenothiazine (0.1–0.5% w/w) prevents polymerization of reactive intermediates .

Yield Considerations :

-

Reported yields for analogous vinylcarbamates exceed 80% , suggesting feasibility for benzoyloxy derivatives.

Acid-Catalyzed Condensation

The condensation of carbamates with aldehydes or ketones, as demonstrated in glyoxal-benzyl carbamate reactions , provides another pathway. For this compound:

-

Substrate Selection : Benzyl carbamate and benzaldehyde derivatives (e.g., benzoyloxyacetaldehyde).

-

Acid Catalyst : Sulfuric acid (2–7% v/v) in aprotic solvents (e.g., acetonitrile) .

-

Reaction Monitoring : HPLC or TLC to track intermediate formation.

Critical Observations :

-

Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) minimize hydrolysis .

-

Side Reactions : Competing imine formation or solvent adducts require precise stoichiometry .

Protecting Group Strategies

Benzyl carbamates are widely used as amino-protecting groups (Cbz) . Introducing a benzoyloxy moiety could involve:

-

Post-Synthesis Modification :

-

Benzoylation of benzyl carbamate using benzoyl chloride in pyridine.

-

Conditions : 0°C to room temperature, 12–24 h reaction time.

-

-

One-Pot Synthesis :

-

Simultaneous protection and benzoylation using mixed anhydrides.

-

Efficiency Metrics :

Comparative Analysis of Methods

Technical Challenges and Solutions

-

Hydrolysis Mitigation :

-

Steric Hindrance :

-

Byproduct Formation :

Scientific Research Applications

Organic Synthesis

Benzyl benzoyloxycarbamate serves as a protecting group for amines, facilitating the synthesis of complex molecules. Its utility as a benzyloxycarbonyl (Cbz) protecting group has been well-documented:

- Nucleophilic Protection : The compound is used to protect amino groups during chemical reactions, preventing unwanted side reactions. This property is crucial for the synthesis of peptides and other complex organic molecules .

- Synthesis of Cyclic Compounds : Studies have demonstrated that this compound can undergo intramolecular cyclization, leading to the formation of cyclic hydroxamic acids. This reaction showcases its potential in synthesizing biologically active compounds .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

- Drug Development : The compound acts as an intermediate in synthesizing various pharmaceutical agents. Its derivatives have been investigated for their biological activities, including antibacterial and anticancer properties .

- Quantitative Analysis : this compound has been utilized as an internal standard in the quantitative analysis of drugs such as carisoprodol in biological samples, showcasing its relevance in pharmacokinetics .

Material Science

The applications of this compound extend into material science:

- Polymer Chemistry : Research indicates that derivatives of this compound can be incorporated into polymer matrices to enhance their properties. For instance, they can improve thermal stability and mechanical strength in polymeric materials .

- Surface Modification : The compound's ability to modify surfaces at the molecular level has implications for creating functional materials with tailored properties for specific applications.

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of benzyl benzoyloxycarbamate involves its ability to protect amine groups by forming stable carbamate linkages. This protection prevents unwanted side reactions during chemical synthesis. The benzoyloxy group can be selectively removed under mild acidic or basic conditions, revealing the free amine group for further reactions. The molecular targets and pathways involved include the formation and cleavage of carbamate bonds, which are crucial in various synthetic processes.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares BBC with key analogs based on molecular formulas, weights, and functional groups:

*Inferred based on structural analogs.

Key Observations :

Chemical Reactivity and Stability

- Hydrolysis : Carbamates (e.g., Benzyl N-Hydroxycarbamate) hydrolyze under acidic/basic conditions, while BBC’s benzoyloxy group may slow hydrolysis compared to esters like BB .

- Oxidation : BBC’s benzoyloxy group is less prone to oxidation than primary alcohols (e.g., benzyl alcohol), which require catalysts like Pt@CHs for conversion to aldehydes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Benzyl (benzyloxy)carbamate undergoes nucleophilic substitution at the carbamate group, enabling alkylation and arylations:

Key Example :

-

Reaction with alkyl halides in the presence of potassium carbonate (K₂CO₃) yields N-alkylated derivatives (Table 1).

-

Benzyl chloroformate reacts with ammonia or amines to form substituted carbamates .

Table 1: Alkylation of Benzyl (benzyloxy)carbamate

| Alkylating Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzyl bromide | N-Benzyl derivative | 87 | K₂CO₃, MeCN, reflux |

| p-Nitrobenzyl Br | N-p-Nitrobenzyl derivative | 95 | DMF, 20°C, 10 hr |

Source: Taguchi & Mukaiyama (1973)

Intramolecular Cyclization

The compound participates in cyclization reactions to form 5- or 6-membered cyclic hydroxamic acids, a reaction catalyzed by strong bases like LHMDS (lithium hexamethyldisilazide) :

Mechanism :

-

Deprotonation of the α-carbon by LHMDS.

-

Nucleophilic attack on the carbamate carbonyl.

-

Cyclization to form a lactam structure.

Example :

-

Treatment of N-benzyloxy carbamate 2a with LHMDS in THF at −78°C yields 5-membered cyclic hydroxamic acid 3a in 97% yield .

Table 2: Cyclization Products

| Substrate | Ring Size | Product | Yield (%) |

|---|---|---|---|

| 2a | 5 | Benzyl-protected lactam | 97 |

| 2l | 6 | Sulfoxide derivative | 85 |

Oxidation and Reduction

The carbamate’s functional groups enable redox transformations:

Oxidation:

-

The benzyloxy group can be oxidized to a carbonyl using KMnO₄ or CrO₃.

-

Hydroxamic acid derivatives exhibit metal-chelating properties, particularly with Fe(III).

Reduction:

-

LiAlH₄ reduces the carbamate to primary amines, while NaBH₄ selectively reduces carbonyl groups.

Cross-Coupling Reactions

Benzyl (benzyloxy)carbamate derivatives engage in palladium-catalyzed couplings:

Example :

Deprotection and Functionalization

The benzyl group is selectively removable under hydrogenolysis or acidic conditions:

Conditions :

Comparative Reactivity

Benzyl (benzyloxy)carbamate exhibits distinct reactivity compared to analogs:

Table 3: Reactivity Comparison

Q & A

Q. What synthetic methodologies are effective for preparing benzoyloxycarbamate derivatives, and how can reaction conditions be optimized?

Benzoyloxycarbamate derivatives, such as phenyl benzoyloxycarbamate, are synthesized via nucleophilic substitution reactions. A typical protocol involves reacting amines (e.g., N-ethyltetrahydrofurfurylamine) with phenyl benzoyloxycarbamate in acetonitrile under microwave irradiation (100°C for 2–6 hours) using imidazole as a catalyst. Optimization involves adjusting molar ratios, solvent polarity, and reaction time to maximize yields (e.g., 64% yield achieved under controlled conditions) . Uniform experimental design and data mining techniques, as applied in benzyl acetate synthesis, can systematically evaluate variables like catalyst loading and acid-alcohol ratios .

Q. What safety protocols are critical when handling benzoyloxycarbamate compounds in laboratory settings?

Key safety measures include:

- Personal protective equipment (PPE): Impervious gloves, chemical goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Ensure fume hoods are used to avoid inhalation of vapors or dust .

- Spill management: Use dry sand or chemical-resistant absorbents for containment, followed by disposal in sealed containers .

- First aid: Immediate rinsing with water for 15+ minutes after exposure to eyes/skin, followed by medical consultation .

Q. How can the purity and structural integrity of benzoyloxycarbamate derivatives be validated?

Analytical techniques include:

- Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with >97.0% purity thresholds .

- Spectroscopy: NMR and FT-IR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- X-ray diffraction (XRD): For crystalline derivatives, XRD confirms molecular packing and crystallinity .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of benzoyloxycarbamates in catalytic applications?

Substituents on the benzoyloxycarbamate scaffold (e.g., electron-withdrawing groups) modulate electrophilicity at the carbonyl carbon, affecting nucleophilic attack rates. For example, fluorinated analogs exhibit enhanced stability in hydrolysis studies due to reduced electron density . Steric hindrance from bulky groups (e.g., adamantyl) can slow reaction kinetics, as observed in urea derivative syntheses . Computational studies (DFT) on benzyl radical intermediates provide insights into bond dissociation energies and transition states .

Q. What strategies resolve contradictions in reported catalytic efficiencies for benzoyloxycarbamate-mediated reactions?

Discrepancies often arise from variations in:

- Catalyst characterization: Ensure catalysts (e.g., ammonium cerium phosphate) are synthesized reproducibly, verified via XRD and elemental analysis .

- Reaction monitoring: Use in-situ techniques (e.g., Raman spectroscopy) to track intermediate formation and side reactions .

- Statistical validation: Apply multivariate analysis to isolate confounding variables (e.g., temperature gradients, impurities) .

Q. How can benzoyloxycarbamates be leveraged in cross-disciplinary applications, such as photodynamic therapy or polymer science?

- Photodynamic agents: Derivatives with extended conjugation (e.g., naphthyl groups) show potential for singlet oxygen generation under UV light .

- Polymer precursors: Carbamate linkages enable step-growth polymerization. For example, benzyl cinnamate derivatives form UV-crosslinkable networks for hydrogels .

- Enzyme inhibition: Structural analogs (e.g., tetrazole-containing carbamates) act as protease inhibitors, validated via kinetic assays .

Methodological Guidance

Q. What experimental designs are optimal for studying hydrolysis kinetics of benzoyloxycarbamates?

- Pseudo-first-order conditions: Use excess water or buffer to isolate hydrolysis rates. Monitor via pH stat or HPLC .

- Temperature dependence: Conduct Arrhenius studies (e.g., 25–80°C) to calculate activation energies .

- Isotopic labeling: Deuterated solvents (e.g., D₂O) or ¹⁸O tracing elucidate mechanistic pathways .

Q. How can side reactions during benzoyloxycarbamate synthesis be minimized?

- Protecting groups: Temporarily block reactive amines with tert-butoxycarbonyl (Boc) groups to prevent undesired nucleophilic attacks .

- Low-temperature reactions: Use cryogenic conditions (−78°C) for Grignard or organometallic additions to reduce byproduct formation .

- Catalyst screening: Test Lewis acids (e.g., AlCl₃) or enzymes (e.g., lipases) for regioselective acylations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.